molecular formula C20H23ClN4O2 B2755743 1-(4-chlorophenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034460-92-7

1-(4-chlorophenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2755743
CAS RN: 2034460-92-7
M. Wt: 386.88
InChI Key: BOYHDOIYVLOOKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H23ClN4O2 and its molecular weight is 386.88. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine D4 Receptor Ligands

1-(4-chlorophenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one has been investigated for its potential as a dopamine D4 receptor ligand. Studies have examined various structural modifications to enhance its affinity and selectivity for dopamine receptors. The optimal structure for dopamine D4 receptor affinity involves a 4-chlorophenyl group and a 4-substituted piperidine (Rowley et al., 1997).

Cannabinoid CB1 Receptor Interaction

This compound has been studied for its interaction with the CB1 cannabinoid receptor. Research has focused on its conformational aspects and binding models to enhance the understanding of its antagonistic properties at the CB1 receptor (Shim et al., 2002).

Anticancer and Antimicrobial Agents

Compounds related to 1-(4-chlorophenyl)-4-(3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl)pyrrolidin-2-one have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. These studies include the development of novel heterocyclic compounds showing promising activity against cancer cell lines and pathogenic strains (Katariya et al., 2021).

Aurora Kinase Inhibitor

Research has indicated the potential of this compound as an Aurora kinase inhibitor, which may be useful in treating cancer. The inhibitory action against Aurora A highlights its therapeutic possibilities in oncology (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Activity and Docking Studies

The antimicrobial activities of related compounds have been assessed, revealing bactericidal and fungicidal effects. Molecular docking analysis has also been conducted to understand their potential utility in overcoming microbial resistance (Okasha et al., 2022).

properties

IUPAC Name

1-(4-chlorophenyl)-4-[3-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O2/c1-23-10-8-18(22-23)14-3-2-9-24(12-14)20(27)15-11-19(26)25(13-15)17-6-4-16(21)5-7-17/h4-8,10,14-15H,2-3,9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYHDOIYVLOOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.